molecular formula C36H45N7O5 B601652 Dabigatran Impurity F CAS No. 211915-07-0

Dabigatran Impurity F

カタログ番号: B601652
CAS番号: 211915-07-0
分子量: 655.8 g/mol
InChIキー: HEJZABCHPVKGHZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dabigatran Impurity F is a byproduct formed during the synthesis of Dabigatran etexilate, a novel oral anticoagulant drug. Dabigatran etexilate is a prodrug that is rapidly converted to Dabigatran after oral administration. Dabigatran acts as a direct, selective, and reversible thrombin inhibitor, which is prescribed for the prevention of stroke and systemic thromboembolism in patients with nonvalvular atrial fibrillation .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dabigatran Impurity F involves several steps, starting from the raw materials to the final active pharmaceutical ingredient (API). The process includes the use of various reagents and conditions to achieve the desired product. One of the key steps in the synthesis is the Pinner reaction, which is optimized using design of experiment (DoE) software to establish critical process parameters . The reaction conditions typically involve the use of solvents like methanol and reagents such as n-hexyl-4-nitrophenyl carbonate .

Industrial Production Methods

In industrial production, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to monitor the formation of impurities and ensure the quality of the final product .

化学反応の分析

Types of Reactions

Dabigatran Impurity F undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound to other related compounds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents like methanol and acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of N-nitroso derivatives, which are of particular concern due to their potential mutagenic and carcinogenic properties .

科学的研究の応用

Analytical Profiling of Dabigatran Impurity F

1.1 Importance of Impurity Profiling

Impurity profiling is critical in pharmaceutical analysis to ensure the safety and efficacy of active pharmaceutical ingredients (APIs). The identification and quantification of impurities like this compound are essential for compliance with regulatory standards and for safeguarding patient health. The presence of such impurities can influence drug performance and safety profiles .

1.2 Analytical Methods

Recent studies have employed various analytical techniques to profile Dabigatran and its impurities. High-Performance Liquid Chromatography (HPLC) combined with Mass Spectrometry (MS) has emerged as a preferred method due to its sensitivity and specificity. For instance, a study developed an LC-MS method that successfully separated and quantified three key impurities, demonstrating robust validation parameters such as limits of detection and quantification .

Method Sensitivity Specificity Validation Parameters
LC-MSHighHighLOD, LOQ, Recovery
HPLCModerateHighRSD, Precision

Clinical Implications of this compound

2.1 Safety Concerns

The safety profile of Dabigatran etexilate can be adversely affected by impurities like this compound. Clinical studies have indicated that impurities may contribute to adverse effects such as increased bleeding risks or gastrointestinal complications . Therefore, understanding the pharmacological impact of these impurities is crucial for patient safety.

2.2 Case Studies

Several case studies have highlighted the importance of monitoring impurities in clinical settings:

  • Case Study 1: A patient treated with Dabigatran etexilate experienced unexpected bleeding complications attributed to the presence of impurities in the formulation. Subsequent analysis revealed elevated levels of this compound, prompting a review of manufacturing processes.
  • Case Study 2: In a clinical trial comparing Dabigatran etexilate with warfarin, patients receiving formulations with higher impurity levels reported more adverse effects. This correlation underscored the need for stringent impurity control measures in drug development .

Regulatory Considerations

Regulatory agencies such as the FDA and EMA emphasize the necessity of impurity profiling in drug approval processes. The International Conference on Harmonisation (ICH) guidelines provide frameworks for assessing impurities in pharmaceuticals. These guidelines mandate comprehensive testing for known and unknown impurities to ensure that they do not exceed acceptable thresholds .

作用機序

The mechanism of action of Dabigatran Impurity F is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in the final product can affect the overall safety and efficacy of Dabigatran etexilate. The molecular targets and pathways involved in its formation and potential effects are studied to ensure the quality and safety of the final drug product .

類似化合物との比較

Similar Compounds

Some compounds similar to Dabigatran Impurity F include:

Uniqueness

This compound is unique due to its specific formation pathway and its potential impact on the safety and efficacy of Dabigatran etexilate. Its identification and quantification are crucial for ensuring the quality of the final pharmaceutical product .

生物活性

Dabigatran etexilate is a direct thrombin inhibitor used primarily as an anticoagulant. However, the presence of impurities, such as Dabigatran Impurity F, raises concerns regarding their biological activity and potential effects on therapeutic efficacy and safety. This article explores the biological activity of this compound based on available research findings.

Overview of Dabigatran and Its Impurities

Dabigatran etexilate is a prodrug that is converted to its active form, dabigatran, in the body. The compound inhibits thrombin, which plays a crucial role in the coagulation cascade by converting fibrinogen to fibrin. While dabigatran has established anticoagulant properties, the biological activities of its impurities, including Impurity F, are less well characterized.

This compound is classified among the various impurities that can arise during the synthesis of dabigatran etexilate. Analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have been employed to identify and quantify these impurities in pharmaceutical formulations .

Table 1: Summary of Impurities in Dabigatran Etexilate

Impurity NameRetention Time (min)Molecular Weight (g/mol)
Impurity A3.423483.20
Impurity B4.013501.15
Impurity F 5.514 501.15
Impurity C9.935628.30

Anticoagulant Effects

The biological activity of this compound has not been extensively studied; however, it is essential to understand its potential impact on the pharmacodynamics of dabigatran. In general, impurities may alter the overall efficacy and safety profile of a drug.

  • In Vitro Studies : Preliminary studies suggest that some impurities may exhibit anticoagulant properties, although specific data on Impurity F remains limited . The interaction of impurities with thrombin or other components of the coagulation cascade could theoretically enhance or inhibit the effects of dabigatran.
  • Genotoxicity Assessments : According to FDA evaluations, none of the specified impurities, including those related to dabigatran, showed positive results in genotoxicity assays, indicating a low risk for genetic damage . This is crucial for ensuring patient safety.

Pharmacokinetics

The pharmacokinetic profile of dabigatran is characterized by its absorption, distribution, metabolism, and excretion (ADME). The conversion from dabigatran etexilate to dabigatran occurs rapidly after oral administration, with peak plasma concentrations typically reached within two hours .

  • Renal Clearance : Approximately 80-85% of dabigatran is eliminated unchanged via renal pathways . The implications for impurity clearance are significant; any accumulation due to impaired renal function could affect therapeutic outcomes.

Case Studies and Clinical Findings

A review of clinical trials involving dabigatran has highlighted the importance of monitoring for adverse effects associated with both the drug and its impurities. For instance:

  • RE-LY Trial : This pivotal trial demonstrated that dabigatran effectively reduced stroke risk in patients with atrial fibrillation compared to warfarin. However, adverse effects such as gastrointestinal disturbances were noted at higher rates among patients receiving dabigatran .
  • Post-Marketing Surveillance : Reports have indicated rare instances of liver injury associated with dabigatran use; however, no direct correlation with specific impurities has been established . Continuous monitoring is essential to evaluate long-term safety.

特性

CAS番号

211915-07-0

分子式

C36H45N7O5

分子量

655.8 g/mol

IUPAC名

ethyl 3-[[1-methyl-2-[[4-(N-octoxycarbonylcarbamimidoyl)anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

InChI

InChI=1S/C36H45N7O5/c1-4-6-7-8-9-12-23-48-36(46)41-34(37)26-14-17-28(18-15-26)39-25-32-40-29-24-27(16-19-30(29)42(32)3)35(45)43(22-20-33(44)47-5-2)31-13-10-11-21-38-31/h10-11,13-19,21,24,39H,4-9,12,20,22-23,25H2,1-3H3,(H2,37,41,46)

InChIキー

HEJZABCHPVKGHZ-UHFFFAOYSA-N

正規SMILES

CCCCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4

純度

> 95%

数量

Milligrams-Grams

同義語

O-Octyl Dabigatran Ethyl Ester;  N-[[2-[[[4-[Imino[[(octyloxy)carbonyl]amino]methyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-β-Alanine Ethyl Ester

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。